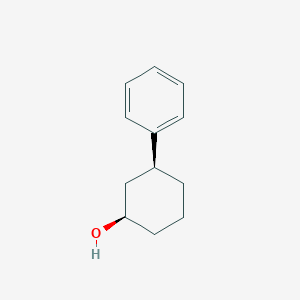

cis-3-Phenyl-cyclohexanol

Descripción

Significance of Phenyl-Substituted Cyclohexanols in Stereochemistry

Phenyl-substituted cyclohexanols are pivotal models for investigating stereochemical principles. The bulky phenyl group significantly influences the conformational equilibrium of the cyclohexane (B81311) ring, often locking it into a preferred chair conformation. This conformational biasing is crucial for studying the reactivity and properties of the molecule.

The stereochemistry of the cyclohexanol (B46403) ring system, including the relative orientation of the phenyl and hydroxyl groups, has a profound impact on enzyme-substrate interactions. smolecule.com For instance, the rigid cyclohexane backbone in these compounds enhances stereochemical control in reactions like cycloadditions. The presence and configuration of substituents on the cyclohexane ring can affect the ratio of conformers, with some cases favoring a boat or twist-boat conformation over the more common chair form. researchgate.net

In the context of reaction mechanisms, the stereochemical arrangement of substituents dictates the feasibility of certain pathways. For example, reactions such as epoxide formation and eliminations are highly dependent on the anti-periplanar alignment of the participating groups. spcmc.ac.in The study of various diastereomeric 2-bromo-4-phenylcyclohexanols demonstrates how the phenyl group's conformational preference influences reaction outcomes, leading to different products like epoxides or ketones depending on the initial stereochemistry. spcmc.ac.in

Furthermore, the stereoselectivity of reactions involving phenyl-substituted cyclohexanols can be influenced by external factors. Achiral catalysts, for example, have been shown to alter the stereochemical outcome of acylation reactions of trans-2-substituted cyclohexanols. pacific.edu

Research Context and Scope for cis-3-Phenyl-cyclohexanol

Research on cis-3-Phenyl-cyclohexanol falls within the broader investigation of substituted cyclohexanols and their applications in organic synthesis and medicinal chemistry. While specific research exclusively focused on cis-3-Phenyl-cyclohexanol is not extensively documented in the provided search results, its structural motifs are present in a variety of researched compounds. The general class of 3-phenylcyclohexanols, including both cis and trans isomers, is noted in chemical databases and has been a subject of synthetic and analytical studies. nih.govnih.govlookchem.comchemspider.comchemicalbook.com

The synthesis of substituted cyclohexanols, including those with phenyl groups, is an active area of research. nih.govresearchgate.netgoogle.com Methodologies often focus on achieving stereocontrol to produce specific isomers, as the biological activity and chemical reactivity are highly dependent on the three-dimensional structure. ontosight.aiontosight.ai For instance, the synthesis of chiral 3-(substituted phenyl)-4-(3-hydroxypropyl)cyclohexanol highlights the importance of controlling stereochemistry for obtaining compounds with specific biological activities. google.comgoogle.com

The conformational analysis of cis-1,3-disubstituted cyclohexanes, a category that includes cis-3-Phenyl-cyclohexanol, is a fundamental area of study. researchgate.netresearchgate.net These studies often employ NMR spectroscopy and theoretical calculations to determine the conformational equilibria and the influence of substituents on the stability of different chair and boat conformations. researchgate.netresearchgate.netgmu.edu The interplay of steric effects and potential intramolecular interactions, such as hydrogen bonding, is a key focus of this research. researchgate.net

While detailed research findings specifically for cis-3-Phenyl-cyclohexanol are limited in the provided results, the principles governing its behavior can be inferred from studies on analogous systems. The compound serves as a model for understanding the fundamental principles of stereochemistry and reactivity in substituted cyclohexanes.

Data Tables

Table 1: Compound Identifiers for 3-Phenylcyclohexanol

| Identifier | Value | Source |

| IUPAC Name | 3-phenylcyclohexan-1-ol | nih.govnih.gov |

| CAS Number | 49673-74-7 | nih.govnih.govlookchem.com |

| Molecular Formula | C12H16O | nih.govnih.govlookchem.com |

| Molecular Weight | 176.25 g/mol | nih.govnih.gov |

| InChIKey | YXBPBFIAVFWQMT-UHFFFAOYSA-N | nih.gov |

| SMILES | C1CC(CC(C1)O)C2=CC=CC=C2 | nih.gov |

| Synonyms | cis-3-Phenyl-cyclohexanol, trans-3-Phenyl-cyclohexanol | nih.govnih.gov |

Table 2: Physical and Chemical Properties of 3-Phenylcyclohexanol

| Property | Value | Source |

| XLogP3-AA | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 176.120115130 Da | nih.gov |

| Monoisotopic Mass | 176.120115130 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 149 | nih.gov |

| Boiling Point | 295.8°C at 760mmHg | lookchem.com |

| Flash Point | 113.3°C | lookchem.com |

| Density | 1.051g/cm³ | lookchem.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H16O |

|---|---|

Peso molecular |

176.25 g/mol |

Nombre IUPAC |

(1R,3S)-3-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m0/s1 |

Clave InChI |

YXBPBFIAVFWQMT-NWDGAFQWSA-N |

SMILES isomérico |

C1C[C@@H](C[C@@H](C1)O)C2=CC=CC=C2 |

SMILES canónico |

C1CC(CC(C1)O)C2=CC=CC=C2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Cis 3 Phenyl Cyclohexanol and Analogues

Stereoselective Synthesis Strategies

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. This is crucial in producing compounds like cis-3-Phenyl-cyclohexanol with specific three-dimensional arrangements, as different stereoisomers can have distinct biological activities and physical properties. The primary approaches to achieve this are diastereoselective and enantioselective synthesis.

Diastereoselective Approaches to cis-3-Phenyl-cyclohexanol.

Diastereoselective synthesis aims to create a specific diastereomer of a product. In the context of cis-3-Phenyl-cyclohexanol, this involves controlling the relative stereochemistry of the hydroxyl and phenyl groups on the cyclohexane (B81311) ring.

One notable method for the diastereoselective reduction of substituted cyclohexanones is the Meerwein-Ponndorf-Verley (MPV) reaction. core.ac.ukmdpi.com A highly active catalyst for this transformation is the metal-organic framework MOF-808. core.ac.ukmdpi.com When used for the reduction of 2-phenyl cyclohexanone (B45756), MOF-808 demonstrates significant selectivity for the cis-alcohol. core.ac.ukmdpi.com The bulky phenyl group favors a less hindered transition state, leading to the selective formation of cis-3-Phenyl-cyclohexanol with up to 94% selectivity. core.ac.ukmdpi.com This reaction is considerably faster with MOF-808 compared to other reported catalysts. core.ac.ukmdpi.com

The choice of the reducing agent, typically an alcohol, can also influence the diastereoselectivity. For instance, in the reduction of 3-methyl cyclohexanone using MOF-808, a high diastereoselectivity of 82% towards the cis isomer was achieved with isopropanol, while using 2-butanol (B46777) decreased the selectivity to 68%. mdpi.com

Another approach involves the conjugate addition of curcumins to arylidenemalonates, which proceeds via a cascade inter–intramolecular double Michael addition to form highly functionalized cyclohexanones. beilstein-journals.org This reaction, catalyzed by aqueous KOH with a phase-transfer catalyst, often yields products with complete diastereoselectivity. beilstein-journals.org

Table 1: Diastereoselective Reduction of Substituted Cyclohexanones

| Substrate | Catalyst | Reducing Agent | Product | Diastereomeric Ratio (cis:trans) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenyl cyclohexanone | MOF-808 | - | cis-3-Phenyl-cyclohexanol | - | up to 94 | core.ac.ukmdpi.com |

| 3-Methyl cyclohexanone | MOF-808 | Isopropanol | cis-3-Methylcyclohexanol | - | 82 | mdpi.com |

| 3-Methyl cyclohexanone | MOF-808 | 2-Butanol | cis-3-Methylcyclohexanol | - | 68 | mdpi.com |

| Curcumin and Arylidenemalonate | aq. KOH/TBAB | - | Functionalized Cyclohexanone | >95:5 | - | beilstein-journals.org |

Enantioselective Pathways for cis-3-Phenyl-cyclohexanol Derivatives.

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction.

One prominent method is the asymmetric dihydroxylation (AD) of olefins, developed by Sharpless. orgsyn.org For example, the osmium-catalyzed asymmetric dihydroxylation of 1-phenyl-1-cyclohexene (B116675) can produce enantiomerically pure trans-2-phenylcyclohexanol precursors. orgsyn.org Using AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, the (R,R)-diol can be obtained with 99% enantiomeric excess (ee). orgsyn.org Conversely, AD-mix-α, with the (DHQ)₂PHAL ligand, yields the (S,S)-diol with 97% ee. orgsyn.org These diols can then be further processed to obtain the desired cyclohexanol (B46403) derivatives.

Another strategy involves the enantioselective alkylation of cyclohexanone, which can be achieved through the use of chiral auxiliaries. acs.org For instance, chiral imines derived from cyclohexanone can be alkylated to introduce a new stereocenter with high enantioselectivity. acs.org

Organocatalysis also provides powerful tools for enantioselective synthesis. Cinchona alkaloid-derived (thio)ureas and squaramides can catalyze the three-component reaction between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes to form cyclohexenol (B1201834) derivatives with multiple stereocenters and high ee values. lookchem.com For example, using a quinidine-derived squaramide catalyst, a product was obtained with a diastereomeric ratio of 88:12 and 99% ee. lookchem.com

Table 2: Enantioselective Synthesis of Cyclohexanol Derivatives

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1-cyclohexene | AD-mix-β / OsO₄ | (1R,2R)-1-Phenylcyclohexane-1,2-diol | 99% | orgsyn.org |

| 1-Phenyl-1-cyclohexene | AD-mix-α / OsO₄ | (1S,2S)-1-Phenylcyclohexane-1,2-diol | 97% | orgsyn.org |

| γ-Aryl-α,β-unsaturated aldehyde & Nitroalkene | Quinidine-derived squaramide | Cyclohexenol derivative | 99% | lookchem.com |

Asymmetric Induction in Cyclohexanol Synthesis.

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. msu.eduwikipedia.org This is a fundamental concept in stereoselective synthesis. msu.edu

In the synthesis of cyclohexanol derivatives, asymmetric induction can be achieved through various means. For example, in the reduction of a substituted cyclohexanone, a chiral hydride reagent can preferentially attack one face of the carbonyl group, leading to an excess of one stereoisomer of the resulting alcohol. libguides.com The use of a bulky reducing agent like Li(sec-butyl)₃BH can reverse the selectivity compared to a smaller reagent like LiAlH₄ in the reduction of 4-tert-butylcyclohexanone. msu.edulibguides.com

Double asymmetric induction occurs when two or more chiral centers influence the stereochemical outcome of a reaction. openochem.org This can be seen in reactions between a chiral enolate and a chiral electrophile, where the existing chiral centers can either cooperate (matched pair) to enhance selectivity or oppose each other (mismatched pair). openochem.org

Catalytic Synthesis Routes

Catalytic methods are highly desirable for stereoselective synthesis as they often allow for high efficiency and selectivity with only a small amount of catalyst. Both biocatalytic and metal-catalyzed approaches have been successfully employed for the synthesis of cis-3-Phenyl-cyclohexanol and its analogues.

Biocatalytic Transformations for Stereoisomer Production.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. Alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of ketones to alcohols. nih.gov

The reduction of 4-phenyl-cyclohexanone has been investigated using a variety of commercial ADHs. mdpi.com For instance, ADH200 was found to be effective in producing cis-4-phenylcyclohexanol with a diastereomeric excess (de) of over 99% and an isolated yield of 95%. mdpi.com The reaction uses 2-propanol as a co-solvent and for cofactor regeneration. mdpi.com This approach avoids the need for a separate enzyme-based cofactor recycling system. mdpi.com

Lipases are another class of enzymes used in stereoselective synthesis, often for the kinetic resolution of racemic mixtures. orgsyn.org For example, the lipase-catalyzed kinetic acetylation of racemic trans-2-phenylcyclohexanol can provide both enantiomers in excellent yield and optical purity. orgsyn.org

Table 3: Biocatalytic Reduction of Substituted Cyclohexanones

| Substrate | Biocatalyst | Product | Diastereomeric Excess (de) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Phenyl-cyclohexanone | ADH200 | cis-4-Phenylcyclohexanol | >99% | 95 | mdpi.com |

| 4-Isopropyl-cyclohexanone | ADH200 | cis-4-Isopropylcyclohexanol | 87% | 91 | mdpi.com |

Metal-Catalyzed Stereocontrolled Reactions.

Transition metal catalysts are widely used in organic synthesis to control stereochemistry. researchgate.netacs.org Palladium-catalyzed reactions, in particular, have been employed for the stereocontrolled synthesis of various cyclic compounds. nih.gov

For instance, the reduction of 2-phenyl cyclohexanone can be achieved with high diastereoselectivity using a Zr-containing metal-organic framework (MOF-808) as a catalyst in a Meerwein-Ponndorf-Verley reduction. core.ac.ukmdpi.com This method yields the cis-alcohol with up to 94% selectivity. core.ac.ukmdpi.com

Asymmetric hydrogenation is another powerful metal-catalyzed method. Ruthenium(II) catalysts based on TsDPEN have been used for the asymmetric transfer hydrogenation of α-substituted ketones, leading to cis-cycloalkanols. researchgate.net This method proceeds through a dynamic kinetic resolution, allowing for high diastereo- and enantioselectivity. researchgate.net

The Sharpless asymmetric dihydroxylation, which uses an osmium catalyst in conjunction with a chiral ligand, is a key method for producing chiral diols that can be precursors to substituted cyclohexanols. orgsyn.org This reaction allows for the synthesis of either enantiomer of the diol with high enantiomeric excess by simply choosing the appropriate chiral ligand. orgsyn.org

Diastereomeric and Enantiomeric Resolution Techniques

The resolution of racemic mixtures into pure enantiomers is a critical step for applications requiring chirally pure compounds. For cyclohexanol derivatives, including analogues of cis-3-Phenyl-cyclohexanol, both enzymatic and chemical methods are employed to separate diastereomers and enantiomers.

Enzymatic Resolution: Kinetic resolution using enzymes, particularly lipases, is a powerful technique for separating enantiomers of chiral alcohols. This method relies on the enzyme's ability to selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture at a much higher rate than the other. For instance, lipases from Pseudomonas fluorescens or Candida rugosa are often used to selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ester. Similarly, enantioselective ester formation, where the enzyme acylates one alcohol enantiomer, can be highly effective. thieme-connect.de While specific data for cis-3-phenyl-cyclohexanol is not extensively detailed, the principles established with closely related compounds, such as trans-2-phenylcyclohexanol, are broadly applicable. chimia.ch The process typically involves reacting the racemic alcohol with an acyl donor (like vinyl acetate) in an organic solvent in the presence of the lipase. The reaction is stopped at approximately 50% conversion, yielding one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated chromatographically.

Diastereomeric Salt Formation: A classic chemical method for resolving racemic compounds is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. For alcohols, this often requires derivatization into an acidic species, such as a phthalate (B1215562) half-ester, which can then form a salt with a chiral amine. Alternatively, for amino alcohols, direct salt formation with a chiral acid like mandelic acid can be used to separate diastereomers by fractional crystallization. mdpi.com The differing solubilities of the resulting diastereomeric salts allow for their separation. After separation, the chiral auxiliary is removed, yielding the resolved enantiomers.

| Resolution Method | Typical Reagents/Catalysts | Principle of Separation | Applicable To |

|---|---|---|---|

| Enzymatic Kinetic Resolution (Hydrolysis) | Lipase (e.g., from Pseudomonas, Candida), Racemic Ester, Aqueous Buffer | Enzyme selectively hydrolyzes one ester enantiomer to an alcohol, leaving the other enantiomer as an unreacted ester. | Racemic esters of chiral alcohols |

| Enzymatic Kinetic Resolution (Acylation) | Lipase, Racemic Alcohol, Acyl Donor (e.g., vinyl acetate) | Enzyme selectively acylates one alcohol enantiomer, leaving the other enantiomer unreacted. | Racemic alcohols |

| Diastereomeric Salt Crystallization | Chiral Acids (e.g., Mandelic Acid, Tartaric Acid) or Chiral Bases (e.g., Brucine, Ephedrine) | Formation of diastereomeric salts with different physical properties (e.g., solubility), allowing for separation by fractional crystallization. | Racemic acids, bases, or derivable alcohols/amines |

Synthetic Routes from Precursor Compounds

The primary route to cis-3-Phenyl-cyclohexanol involves the stereoselective reduction of the corresponding ketone, 3-phenylcyclohexanone (B1347610). The choice of reducing agent is paramount in determining the diastereoselectivity of the reaction, dictating whether the hydride attacks from the axial or equatorial face of the cyclohexanone ring.

The synthesis of the precursor, 3-phenylcyclohexanone, can be achieved through methods such as the reaction of a phenyl-lithium compound with 3-ethoxy-2-cyclohexen-1-one, followed by acid treatment and a dissolving metal reduction. nih.gov

Stereoselective Reduction of 3-Phenylcyclohexanone: The reduction of 3-phenylcyclohexanone can yield either the cis or trans isomer of 3-phenylcyclohexanol.

Formation of cis-3-Phenyl-cyclohexanol: Reduction using standard, sterically unhindered hydride reagents like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) typically results in the formation of the cis-alcohol as the major product. nih.gov This outcome is due to the hydride preferentially attacking from the axial position to avoid steric hindrance with the existing ring hydrogens, leading to the formation of an equatorial hydroxyl group, which defines the cis configuration relative to the equatorial phenyl group.

Formation of trans-3-Phenyl-cyclohexanol: To obtain the trans isomer, a bulkier reducing agent is required. Reagents like K-Selectride® (potassium tri-sec-butylborohydride) are sterically demanding and therefore attack from the more accessible equatorial face of the ketone. nih.gov This equatorial attack forces the resulting hydroxyl group into an axial position, yielding the trans product. nih.gov

Asymmetric Synthesis: For the direct synthesis of enantiomerically enriched cis-3-Phenyl-cyclohexanol, asymmetric hydrogenation of 3-phenylcyclohexanone is a powerful strategy. Using chiral catalysts, such as those based on rhodium with chiral phosphine (B1218219) ligands (e.g., Rh-duraphos), can achieve high diastereoselectivity for the cis product and high enantioselectivity, with enantiomeric excesses (ee) reported to be greater than 90%.

The table below summarizes the outcomes of reducing 3-phenylcyclohexanone with different reagents.

| Precursor | Key Reagents/Catalyst | Solvent/Conditions | Major Product | Reported Selectivity |

|---|---|---|---|---|

| 3-Phenylcyclohexanone | Sodium Borohydride (NaBH₄) | Ethanol, 25°C | cis-3-Phenyl-cyclohexanol | High diastereoselectivity for the cis isomer. nih.gov |

| 3-Phenylcyclohexanone | K-Selectride® | THF, -78°C to 25°C | trans-3-Phenyl-cyclohexanol | High diastereoselectivity for the trans isomer. nih.gov |

| 3-Phenylcyclohexanone | H₂, Chiral Rh-duraphos catalyst | Not specified | Chiral cis-3-Phenyl-cyclohexanol | >90% ee for the cis isomer. |

Stereochemical and Conformational Analysis of Cis 3 Phenyl Cyclohexanol

Detailed Conformational Studies

The cyclohexane (B81311) ring is not a static, planar structure but rather a dynamic system, primarily existing in a low-energy chair conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy transition states like the boat and twist-boat conformations. nih.govacs.orggmu.edunih.gov The presence of substituents on the ring significantly impacts the energetics of this process.

The chair conformation of cyclohexane is significantly more stable than other conformations, with an energy barrier of approximately 10.4 kcal/mol for the interconversion between the chair and twist-boat forms. nih.gov This ring-flipping process is a fundamental aspect of cyclohexanol (B46403) systems. nih.govacs.org While the classic chair form is the default state for most six-membered rings, the dynamic interconversion between chair, boat, and twist-boat conformations should not be overlooked, as thermal energy can overcome these barriers. nih.govacs.org In certain substituted cyclohexanes, steric repulsion between bulky substituents can lower the energy barrier for ring inversion, leading to a dynamic mixture of various conformations. nih.govacs.org

Substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org The bulkier the substituent, the greater its preference for the equatorial position. libretexts.orgmasterorganicchemistry.com For cis-3-phenyl-cyclohexanol, both the phenyl and hydroxyl groups are on the same side of the ring. This leads to two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is generally more stable. libretexts.org However, the analysis is complicated by the rotational nature of the phenyl group. An axial phenyl group can create significant steric crowding with adjacent equatorial hydrogens on the cyclohexane ring. spcmc.ac.in Conversely, an equatorial phenyl group is most stable when it lies in the bisector plane of the cyclohexane chair, avoiding unfavorable interactions. spcmc.ac.in In some geminally disubstituted cyclohexanes, a bulky phenyl group may even prefer the axial position to avoid destabilizing interactions with the other substituent in an equatorial conformation. researchgate.net Solvent effects also play a crucial role; polar, hydrogen-bond-forming solvents can increase the effective size of a substituent like a hydroxyl group through solvation, making the axial orientation more crowded. spcmc.ac.in

Table 1: A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) |

| -OH | 0.87 masterorganicchemistry.com |

| Phenyl | ~3.0 |

| Methyl | 1.70 masterorganicchemistry.com |

| Isopropyl | 2.15 masterorganicchemistry.com |

| tert-Butyl | 4.9 masterorganicchemistry.com |

A-values represent the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. masterorganicchemistry.com

In cis-3-phenyl-cyclohexanol, the potential for intramolecular hydrogen bonding between the axial hydroxyl group and the π-face of the axial phenyl ring in the diaxial conformation can provide a stabilizing influence. ic.ac.uk Theoretical studies on related cis-3-X-cyclohexanol systems have explored this phenomenon. ic.ac.uk While in non-polar solvents, the diequatorial and diaxial conformations of some cis-1,3-disubstituted cyclohexanols can be nearly equally populated, an increase in solvent polarity tends to favor the diequatorial conformer. ic.ac.uk This suggests that the stabilization gained from intramolecular hydrogen bonding in the diaxial form is diminished in more polar solvents that can engage in intermolecular hydrogen bonding. ic.ac.uk For some cis-3-substituted cyclohexanols, the diaxial conformer can be stabilized by an intramolecular hydrogen bond, leading to a significant population of this conformer at room temperature. researchgate.net

Influence of Substituent Effects on Cyclohexanol Conformation.

Advanced Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for elucidating the precise three-dimensional structure and conformational preferences of molecules like cis-3-phenyl-cyclohexanol.

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net For cyclohexanol derivatives, NMR is crucial for determining both the cis or trans configuration of substituents and the conformational equilibrium of the ring. researchgate.netresearchgate.netscribd.comoup.comresearchgate.net Low-temperature NMR experiments can "freeze out" the chair-chair interconversion, allowing for the individual study of different conformers. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a wealth of structural data. researchgate.netcore.ac.uk In ¹H NMR, the chemical shifts and, critically, the coupling constants (J-values) of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. oup.com For instance, the coupling constant between two vicinal axial protons (Jax-ax) is typically large (around 10-13 Hz), whereas axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are much smaller (around 2-5 Hz). oup.com

In the case of cis-3-phenyl-cyclohexanol, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the phenyl group (H-3) are key reporters of the molecule's conformation. In the diequatorial conformer, H-1 and H-3 would both be axial. The signal for H-1 would be expected to show large axial-axial couplings to the adjacent axial protons on C-2 and C-6. Analysis of these coupling constants allows for the definitive assignment of the dominant chair conformation.

¹³C NMR chemical shifts are also sensitive to the stereochemical environment. researchgate.net The positions of the carbon signals, particularly for the carbons of the cyclohexane ring, can further corroborate the conformational assignment made from ¹H NMR data. For example, an axial substituent will typically cause a shielding (upfield shift) of the γ-carbons (C-3 and C-5 relative to the substituent at C-1) due to steric compression, an effect known as the γ-gauche effect.

Table 2: Representative NMR Data for Cyclohexanol Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Notes |

| Cyclohexanol | ¹³C | 69.9 (C-1), 35.5 (C-2,6), 25.6 (C-4), 24.3 (C-3,5) | Data for the parent alcohol. chemicalbook.com |

| cis-2-methyl-6-phenylcyclohexanone | ¹³C | 211.2 (C=O), 138.8 (Ar-C), 128.7, 128.2, 126.8 (Ar-CH), 57.7 (CH-Ph), 45.8 (CH-Me), 37.2, 36.3, 25.8 (CH₂), 14.7 (CH₃) | Illustrates typical shifts for a phenyl-substituted cyclohexane ring. rsc.org |

| trans-2-phenyl-1-cyclohexanol | ¹H | 7.2-7.4 (m, 5H, Ar-H), 4.0 (m, 1H, H-1), 2.6 (m, 1H, H-2) | Example data showing aromatic and carbinol proton signals. chemicalbook.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation.

2D NMR Techniques (COSY, HMBC, HSQC, NOESY) in Stereochemical Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the stereochemistry of complex organic molecules. Techniques such as COSY, HMBC, HSQC, and NOESY provide through-bond and through-space correlation data, which are instrumental in assigning the relative positions of protons and carbons. e-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In cis-3-Phenyl-cyclohexanol, COSY spectra would reveal correlations between the proton on the carbon bearing the hydroxyl group (H-1) and the adjacent methylene (B1212753) protons (H-2 and H-6), as well as between the proton on the carbon with the phenyl group (H-3) and its neighboring methylene protons (H-2 and H-4). researchgate.netipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of cis-3-Phenyl-cyclohexanol would show a cross-peak for each carbon atom that has attached protons, directly linking the ¹H and ¹³C chemical shifts. e-bookshelf.deresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, in cis-3-Phenyl-cyclohexanol, HMBC correlations would be expected between the aromatic protons of the phenyl group and the carbon at position 3 (C-3) of the cyclohexane ring, as well as between the hydroxyl proton and C-1. e-bookshelf.deresearchgate.netipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining the spatial proximity of atoms, irrespective of their bonding. It detects through-space interactions (Nuclear Overhauser Effects or NOEs). For cis-3-Phenyl-cyclohexanol, the key to confirming the cis stereochemistry lies in observing NOE correlations between the axial proton at C-1 and the axial proton at C-3. In the diequatorial conformer, which is generally the more stable, NOESY would show correlations between the equatorial H-1 and H-3 protons and the adjacent axial and equatorial protons. The presence of specific NOE signals can definitively establish the relative orientation of the hydroxyl and phenyl groups. researchgate.netipb.ptresearchgate.net

A detailed analysis of these 2D NMR spectra allows for the complete assignment of all proton and carbon signals and provides conclusive evidence for the cis relative stereochemistry of the substituents on the cyclohexane ring.

Table 1: Expected 2D NMR Correlations for cis-3-Phenyl-cyclohexanol

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H-1 ↔ H-2, H-6; H-3 ↔ H-2, H-4 | Identifies adjacent protons, confirming the connectivity of the cyclohexane ring. |

| HSQC | ¹H - ¹³C (direct) | C-1 ↔ H-1; C-2 ↔ H-2; C-3 ↔ H-3; etc. | Directly links each proton to its attached carbon atom. |

| HMBC | ¹H - ¹³C (long-range) | Aromatic H ↔ C-3; H-1 ↔ C-2, C-6; H-3 ↔ C-2, C-4, C-5 | Establishes long-range connectivity, confirming the position of the phenyl group. |

| NOESY | ¹H - ¹H (through-space) | H-1 (axial) ↔ H-3 (axial), H-5 (axial) | Confirms the cis stereochemistry and provides information on the preferred conformation. |

Solvent Effects on NMR Spectra for Conformational Analysis

The choice of solvent can significantly influence the conformational equilibrium of a molecule, and these changes can be observed in the NMR spectrum. ucl.ac.uk For cis-3-Phenyl-cyclohexanol, the equilibrium is primarily between two chair conformations: one where both the hydroxyl and phenyl groups are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial).

In non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane, intramolecular interactions are more dominant. In polar aprotic solvents like acetone-d₆ or dimethyl sulfoxide (B87167) (DMSO-d₆), the solvent molecules can interact with the solute, particularly through hydrogen bonding with the hydroxyl group. researchgate.net These interactions can stabilize one conformer over the other. For instance, solvents capable of acting as hydrogen bond acceptors can stabilize the conformer where the hydroxyl group is more exposed, which is typically the equatorial position. researchgate.net

Changes in the chemical shifts (δ) and, more importantly, the vicinal coupling constants (³JHH) of the cyclohexane ring protons can be monitored as the solvent is varied. The magnitude of the coupling constant between adjacent axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). researchgate.net By analyzing the coupling constants of H-1 and H-3, the relative populations of the diequatorial and diaxial conformers can be estimated in different solvents. An increase in the average coupling constant for these protons would suggest a shift in the equilibrium towards the diaxial conformer, while a decrease would indicate a preference for the diequatorial form. researchgate.net

Aromatic solvents like benzene-d₆ can induce specific chemical shift changes due to their magnetic anisotropy. These aromatic solvent-induced shifts (ASIS) can provide further structural information, as the solvent molecules will preferentially associate with certain parts of the solute molecule, leading to predictable upfield or downfield shifts of nearby protons. ucl.ac.uk

Table 2: Predicted Solvent Effects on the Conformational Equilibrium of cis-3-Phenyl-cyclohexanol

| Solvent Type | Dominant Interaction | Expected Effect on Equilibrium | Observable NMR Change |

|---|---|---|---|

| Non-polar (e.g., CCl₄, Cyclohexane) | Intramolecular forces (van der Waals, steric hindrance) | Equilibrium favors the sterically less hindered diequatorial conformer. | Smaller average ³JHH values for H-1 and H-3. |

| Polar Aprotic (e.g., Acetone-d₆, DMSO-d₆) | Hydrogen bonding with the hydroxyl group | Further stabilization of the diequatorial conformer where the -OH group is more accessible. | Potentially smaller average ³JHH values compared to non-polar solvents. |

| Polar Protic (e.g., Methanol-d₄) | Solute-solvent hydrogen bonding | Similar to polar aprotic, stabilization of the conformer with the equatorial hydroxyl group. | Similar trends in coupling constants. |

| Aromatic (e.g., Benzene-d₆) | Anisotropic effects | Specific upfield or downfield shifts of protons depending on their orientation relative to the solvent molecule. | ASIS effects can help in assigning specific proton signals. |

Theoretical Studies on Stereochemistry and Conformational Equilibrium

In conjunction with experimental techniques, theoretical and computational methods provide deep insights into the stereochemistry and conformational preferences of molecules. These studies can calculate the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net

For cis-3-Phenyl-cyclohexanol, computational chemistry methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to model the potential energy surface of the molecule. nih.gov These calculations can determine the optimized geometries and relative stabilities of the diequatorial and diaxial chair conformations, as well as any twist-boat intermediates.

Theoretical studies generally predict that the diequatorial conformer of cis-1,3-disubstituted cyclohexanes is significantly more stable than the diaxial conformer. researchgate.net This is due to the unfavorable 1,3-diaxial interactions that occur in the latter, where the axial substituents experience steric repulsion with the axial hydrogens on the same side of the ring. In the case of cis-3-Phenyl-cyclohexanol, the diaxial conformer would suffer from steric clash between the bulky phenyl group and the axial hydrogen at C-5, and between the hydroxyl group and the axial hydrogen at C-1.

Computational models can also incorporate the effects of a solvent, often using a Polarizable Continuum Model (PCM). mdpi.com These calculations can predict how the conformational equilibrium will shift in different media, corroborating the experimental findings from solvent-dependent NMR studies. researchgate.net By calculating the solvation free energies, it's possible to understand how the polarity of the solvent influences the relative stabilities of the conformers. rsc.org

Furthermore, Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions that may contribute to the stability of certain conformations. These electronic effects, while often secondary to steric factors, can play a role in fine-tuning the conformational preference. researchgate.net

Table 3: Theoretically Calculated Energy Differences for Conformers of Substituted Cyclohexanes

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Phenylcyclohexane (Equatorial) | 0.00 | The equatorial conformer is the ground state. |

| Phenylcyclohexane (Axial) | ~3.0 | Significant steric strain in the axial conformation. | ||

| MP2 | cc-pVTZ | cis-1,3-dimethylcyclohexane (diequatorial) | 0.00 | Diequatorial is highly favored. |

| cis-1,3-dimethylcyclohexane (diaxial) | >5.0 | Strong 1,3-diaxial repulsions. | ||

| DFT with PCM (Water) | B3LYP/6-311++G(d,p) | cis-3-hydroxycyclohexanecarboxylic acid (diequatorial) | 0.00 | Polar solvents further stabilize the more polar diequatorial conformer. |

Note: The values in this table are illustrative and based on typical results for similarly substituted cyclohexanes. Specific calculations for cis-3-Phenyl-cyclohexanol would be required for precise energy values.

Reactivity and Mechanistic Investigations of Cis 3 Phenyl Cyclohexanol

Chemoselective Functional Group Transformations of Cyclohexanols

The presence of two key functional groups in cis-3-Phenyl-cyclohexanol—the hydroxyl group and the phenyl ring—necessitates a high degree of chemoselectivity in its synthetic transformations. The goal is typically to modify one group while leaving the other intact.

The hydroxyl group is the primary site for a variety of reactions. One of the most common transformations is oxidation , which converts the secondary alcohol into the corresponding ketone, 3-phenylcyclohexanone (B1347610). This reaction can be achieved using a range of oxidizing agents. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) are effective. More environmentally benign methods, such as Swern or Dess-Martin periodinane oxidations, also accomplish this transformation with high efficiency and selectivity, avoiding reaction at the phenyl ring.

Another key chemoselective reaction is esterification . The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This process is often catalyzed by acids (like H₂SO₄ for Fischer esterification) or bases (like pyridine (B92270) when using acid chlorides). These reactions are highly selective for the hydroxyl group, leaving the phenyl ring and the cyclohexane (B81311) backbone untouched under standard conditions.

Etherification , such as the Williamson ether synthesis, provides another pathway for selective functionalization. By first deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide, subsequent reaction with an alkyl halide (e.g., methyl iodide) yields the corresponding ether. This method is highly chemoselective for the hydroxyl moiety.

Palladium-catalyzed transformations have also been explored, where the specific ligands on the palladium center can direct the reaction to occur at either the hydroxyl group or, under different conditions, activate the C-H bonds of the phenyl ring, showcasing the importance of catalyst design in achieving chemoselectivity. smolecule.com

Mechanistic Pathways of Derivatization Reactions

The mechanisms of derivatization reactions of cis-3-Phenyl-cyclohexanol are well-established and are dictated by the nature of the reagents and the inherent properties of the substrate.

The oxidation of the alcohol to a ketone with a chromium(VI) reagent like PCC proceeds through a chromate (B82759) ester intermediate. The alcohol attacks the chromium atom, and after proton transfers, a chromate ester is formed. The rate-determining step is the abstraction of the proton from the carbon bearing the oxygen by a base (such as pyridine, which is part of the PCC complex), followed by the elimination of a Cr(IV) species, leading to the formation of the ketone.

Fischer esterification follows a classic acid-catalyzed nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by the strong acid catalyst, activating the carbonyl group towards nucleophilic attack by the hydroxyl group of cis-3-Phenyl-cyclohexanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation gives the ester product. The reaction is reversible, and the equilibrium is typically driven towards the product by removing water.

In the Williamson ether synthesis , the reaction proceeds via an Sₙ2 mechanism. The first step is an acid-base reaction where the alcohol is deprotonated by a strong base (e.g., NaH) to form the sodium alkoxide. This alkoxide is a potent nucleophile that then attacks the electrophilic carbon of an alkyl halide in a concerted backside attack, displacing the halide and forming the ether. The stereochemistry at the carbon bearing the oxygen is retained.

Regioselectivity and Diastereoselectivity in Reactions

Regioselectivity and diastereoselectivity are key considerations in the reactions of substituted cyclohexanols like cis-3-Phenyl-cyclohexanol, although regioselectivity is less of a concern when the hydroxyl group is the only reactive site being targeted.

Regioselectivity becomes important in reactions where other parts of the molecule could potentially react. For example, in certain palladium-catalyzed C-H activation reactions, it is possible to functionalize the phenyl ring. The choice of directing group and catalyst can allow for selective reaction at the ortho, meta, or para positions of the phenyl ring, in competition with reaction at the hydroxyl group. However, in most standard transformations, the high reactivity of the hydroxyl group ensures that reactions occur there exclusively.

Diastereoselectivity is a more common and critical aspect of the reactivity of cis-3-Phenyl-cyclohexanol. As discussed in section 4.2, the reduction of the derived ketone, 3-phenylcyclohexanone, is a classic example of diastereoselectivity. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl group, leading to different diastereomeric alcohol products (cis or trans).

Another example of diastereoselectivity can be observed in reactions that create a new stereocenter adjacent to the existing ones, such as an aldol (B89426) reaction using the enolate of 3-phenylcyclohexanone. The existing stereocenter at C3 can direct the approach of the electrophile, leading to a preference for one diastereomer over the other. This is known as substrate-controlled diastereoselectivity, where the steric and electronic properties of the phenyl group guide the formation of the new stereocenter.

Interactive Data Table: Reactions of cis-3-Phenyl-cyclohexanol *

| Reaction Type | Reagent(s) | Product | Selectivity |

| Oxidation | PCC or Dess-Martin Periodinane | 3-Phenylcyclohexanone | Chemoselective |

| Esterification | Acetic Anhydride, Pyridine | cis-3-Phenylcyclohexyl acetate | Chemoselective |

| Etherification | 1. NaH, 2. CH₃I | cis-1-Methoxy-3-phenylcyclohexane | Chemoselective |

| Reduction of Ketone | L-Selectride® | trans-3-Phenyl-cyclohexanol | Diastereoselective |

| Reduction of Ketone | NaBH₄ | Mixture of cis and trans isomers | Low Diastereoselectivity |

Applications in Advanced Organic Synthesis

cis-3-Phenyl-cyclohexanol as a Chiral Auxiliary Precursor

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org The design of an effective auxiliary relies on a rigid conformational structure that effectively shields one face of the reactive center, directing the approach of incoming reagents.

Design and Synthesis of Chiral Auxiliaries from Phenylcyclohexanols

The design of chiral auxiliaries often involves readily available chiral compounds that can be resolved and attached to a substrate. chimia.ch Phenylcyclohexanols are a notable class of compounds for this purpose, with the trans-2-phenylcyclohexanol scaffold, introduced by J. K. Whitesell, being a well-established and powerful auxiliary. wikipedia.orgacs.org This auxiliary is synthesized from cyclohexene (B86901) oxide and phenylmagnesium bromide, followed by enzymatic resolution to obtain the desired enantiomer. chimia.ch

The effectiveness of such auxiliaries stems from the rigid cyclohexane (B81311) chair conformation and the bulky phenyl group, which creates a biased steric environment. When attached to a prochiral substrate, such as a glyoxylate, the phenyl group effectively blocks one face, leading to high diastereoselectivity in reactions like ene reactions or [4+2] cycloadditions. wikipedia.orgresearchgate.net

While trans-2-phenylcyclohexanol is more commonly cited, the principles of its design are applicable to other isomers like cis-3-Phenyl-cyclohexanol. The synthesis of an auxiliary from cis-3-Phenyl-cyclohexanol would similarly involve its resolution into single enantiomers and subsequent covalent attachment to a substrate. The 1,3-cis relationship between the hydroxyl and phenyl groups would dictate a specific spatial arrangement, influencing the stereochemical outcome of reactions in a predictable, albeit different, manner than the 1,2-trans isomer.

Application in Asymmetric Transformations

Chiral auxiliaries derived from phenylcyclohexanols have proven effective in a range of asymmetric transformations. wikipedia.org For instance, esters derived from trans-2-phenylcyclohexanol are used in Lewis acid-promoted cycloadditions and ene reactions, achieving high levels of diastereoselectivity. wikipedia.orgresearchgate.net Other transformations where such auxiliaries have been successful include Michael additions and Claisen rearrangements. wikipedia.org

An auxiliary based on cis-3-Phenyl-cyclohexanol would be expected to control stereochemistry in similar transformations. The key difference would be the positioning of the bulky phenyl group relative to the reaction center. This would alter the facial bias and could potentially lead to complementary stereochemical outcomes compared to existing auxiliaries. The development of auxiliaries from different isomers like cis-3-Phenyl-cyclohexanol expands the toolkit available to synthetic chemists, allowing for the synthesis of all possible diastereomers of a product by selecting the appropriate auxiliary. wikipedia.org

Role as a Key Synthetic Intermediate for Complex Molecules

Beyond its potential as a chiral auxiliary precursor, the cis-3-phenylcyclohexanol framework is a valuable synthetic intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical field.

Cis-configured hydroxycyclohexane derivatives are recognized as crucial building blocks for medicinally active compounds. google.com Specifically, derivatives of cis-3-hydroxycyclohexanecarboxylic acid, which shares the core structural and stereochemical features of cis-3-phenylcyclohexanol, are immediate precursors to compounds designed to modulate lipid and carbohydrate metabolism, with applications in treating type II diabetes and atherosclerosis. google.comgoogle.com The synthesis of these complex targets relies on obtaining the cis-hydroxycyclohexane core in an enantiomerically pure form, often through methods like enzymatic resolution. google.com

Recent research in biocatalysis has also highlighted the role of related structures. In one study, a mutant of the P450cam enzyme was used to alter the selectivity of hydroxylation, leading to the formation of cis-3-phenyl-ethenylcyclohexanol as the major product from a particular substrate. mdpi.com This biocatalytic approach provides a method for generating functionalized cis-phenylcyclohexanol derivatives that can serve as versatile intermediates.

Table 1: Product Distribution in P450cam Mutant-Catalyzed Oxidation This interactive table summarizes the product distribution from the oxidation reaction catalyzed by the Y96F/V247A mutant of P450cam, highlighting the selective formation of the cis-3-phenyl-ethenylcyclohexanol derivative.

| P450cam Mutant | Product | Structure | % of Total Product |

|---|---|---|---|

| Y96F/V247A | cis-3-phenyl-ethenylcyclohexanol | C₁₄H₁₈O | Major Product |

| Y96F/V247A | Other Isomers | - | Minor Products |

The ability to selectively synthesize these cis-isomers is significant, as biological activity is often highly dependent on stereochemistry. For example, in a class of mitofusin activators, the trans-cyclohexanol stereoisomer was found to be biologically active, while the corresponding cis-analog was not, underscoring the importance of accessing specific stereoisomers for pharmaceutical development.

Development of Enantioselective Catalysts Utilizing cis-3-Phenyl-cyclohexanol Motifs

The structural features of cis-3-Phenyl-cyclohexanol make it an attractive motif for incorporation into the ligands of enantioselective catalysts. In modern asymmetric catalysis, the chiral ligand is paramount in creating a chiral environment around a metal center or in functioning as an organocatalyst, thereby controlling the stereoselectivity of a reaction. researchgate.netrsc.org

The design of chiral ligands often involves incorporating rigid, sterically defined backbones to create a well-defined chiral pocket. mdpi.com The phenylcyclohexanol framework is suitable for this purpose. Ligands can be designed where the hydroxyl group serves as an anchoring point for a metal or a reactive functional group, while the phenyl group provides the necessary steric bulk to influence the enantioselectivity of the catalyzed reaction. researchgate.net For instance, chiral N-heterocyclic carbene (NHC) ligands have been synthesized incorporating N-substituents with chiral centers, such as those derived from phenylcyclohexanone. researchgate.net

Furthermore, chiral alcohols and amino alcohols are precursors to a wide variety of successful ligand classes, including those used in hydrogenation, amination, and C-H activation reactions. nih.govresearchgate.net A catalyst system incorporating a ligand derived from cis-3-Phenyl-cyclohexanol could offer unique reactivity or selectivity due to the specific 1,3-cis arrangement of its functional groups. This arrangement would influence the geometry of the resulting metal complex or the transition state in an organocatalytic reaction, providing a distinct chiral environment for the substrate to bind and react within. rsc.orgunito.it The development of such catalysts represents a key strategy for expanding the scope and efficiency of asymmetric synthesis. mdpi.com

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) serves as a important computational method for elucidating the structural and reactivity characteristics of cis-3-Phenyl-cyclohexanol. DFT calculations, particularly those employing the B3LYP functional with various basis sets, are utilized to ascertain the optimized molecular geometry, vibrational frequencies, and other critical parameters of the molecule.

The reactivity of cis-3-Phenyl-cyclohexanol can be further understood through DFT by analyzing its frontier molecular orbitals. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are pivotal in predicting the molecule's reactivity towards electrophilic and nucleophilic attack. The magnitude of the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Calculated Conformational Data for Substituted Cyclohexanols

| Substituent | Method | Basis Set | Conformational Energy (kcal/mol)a |

|---|---|---|---|

| Phenyl | DFT | Not Specified | 2.87 |

| OH | DFT | Not Specified | 0.52 (gas phase) |

Ab Initio Methods in Electronic Structure Analysis

Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for analyzing the electronic structure of cis-3-Phenyl-cyclohexanol. High-level methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a detailed description of the electronic properties and intramolecular interactions governing the molecule's behavior.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of cis-3-Phenyl-cyclohexanol. By simulating the motions of atoms over time, MD can map the molecule's potential energy surface and elucidate the transitions between different conformational states.

For cis-3-Phenyl-cyclohexanol, MD simulations can track the dynamic equilibrium between the diequatorial and diaxial chair forms, as well as less stable intermediates like boat and twist-boat conformations. These simulations, often utilizing force fields such as AMBER or CHARMM, can compute the free energy differences between various conformers, providing a more complete understanding of their relative populations at a given temperature than static quantum chemical calculations alone.

Furthermore, MD simulations performed in an explicit solvent environment can probe the influence of solvent molecules on the conformational preferences of cis-3-Phenyl-cyclohexanol. Intermolecular interactions with the solvent can alter the relative stability of the conformers, highlighting the importance of the local environment on molecular structure.

Force Field Development and Benchmarking for Phenylcyclohexanol Systems

The reliability of molecular dynamics simulations is fundamentally dependent on the accuracy of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For complex systems like phenylcyclohexanols, the development and rigorous benchmarking of specialized force fields are essential for achieving accurate simulation results.

The process of developing a force field for cis-3-Phenyl-cyclohexanol involves the careful parameterization of bonded terms (e.g., bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions). These parameters are typically derived from and validated against high-level ab initio or DFT calculations on the molecule or its constituent fragments.

Benchmarking involves comparing the outcomes of MD simulations using the developed force field against experimental data or high-level quantum mechanical results. For cis-3-Phenyl-cyclohexanol, this would entail comparing calculated properties, such as conformational energy differences, with values obtained from experimental techniques like NMR spectroscopy. This validation ensures that the force field can faithfully reproduce the structural and dynamic properties of the system under investigation.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for the prediction of reaction pathways and the characterization of transition state structures for reactions involving cis-3-Phenyl-cyclohexanol. By mapping the potential energy surface of a given reaction, it is possible to identify the minimum energy path connecting reactants and products and to locate the high-energy transition state that governs the reaction rate.

For instance, the oxidation of cis-3-Phenyl-cyclohexanol to its corresponding ketone, 3-phenylcyclohexanone (B1347610), can be modeled computationally. DFT calculations can be employed to investigate the reaction mechanism, including the role of the oxidizing agent and any catalytic species. By locating the transition state for the rate-determining step, the activation energy of the reaction can be calculated, offering valuable insights into the reaction kinetics.

These computational predictions can serve as a guide for experimental studies by suggesting optimal reaction conditions and providing a detailed, molecular-level understanding of the reaction mechanism.

Supramolecular Chemistry Involving Cis 3 Phenyl Cyclohexanol Derivatives

Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Dispersion Forces)

The supramolecular behavior of cis-3-phenyl-cyclohexanol derivatives is governed by a subtle interplay of various non-covalent forces. The primary interactions include hydrogen bonding, π-stacking, and dispersion forces.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor. nih.govnih.gov This allows for the formation of strong, directional intermolecular O-H···O bonds, leading to the assembly of molecules into chains or cyclic motifs. Furthermore, intramolecular hydrogen bonding can influence the conformational preference of the cyclohexane (B81311) ring.

π-Stacking: The phenyl group facilitates π-stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. researchgate.net These interactions, though weaker than hydrogen bonds, are crucial for stabilizing larger assemblies and promoting order in the solid state or in solution. 2D NMR experiments on related systems have confirmed π-stacking interactions between phenyl rings and other moieties, underscoring their importance in forming organized networks. mdpi.com

The combination of a strong, directional hydrogen bond donor/acceptor with a large, polarizable phenyl group makes cis-3-phenyl-cyclohexanol an amphiphilic building block, capable of forming complex and hierarchical structures.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. nih.gov The distinct structural features of cis-3-phenyl-cyclohexanol derivatives make them promising candidates for applications in host-guest chemistry.

Derivatives can be designed to act as hosts for specific guest molecules. The phenyl groups can form a hydrophobic cavity suitable for encapsulating nonpolar guests, while the hydroxyl groups lining the exterior can ensure solubility in polar solvents and provide additional interaction sites. This is analogous to well-studied host molecules like cyclodextrins and calixarenes, which use a combination of hydrophobic cavities and functionalized rims to bind guests. researchgate.netmdpi.com For example, computational studies on the related (1S,2S)-2-phenylcyclohexanol have shown its ability to bind within a hydrophobic cavity of a protein, using a hydrogen bond for specific anchoring. researchgate.net This demonstrates the inherent capacity of the phenylcyclohexanol scaffold for molecular recognition.

A hypothetical host-guest system could involve a self-assembled dimer or oligomer of a cis-3-phenyl-cyclohexanol derivative creating a binding pocket. The recognition properties could be tuned by modifying the building block, as illustrated in the table below.

| Modification to cis-3-Phenyl-cyclohexanol | Potential Impact on Molecular Recognition | Target Guest Type |

| Addition of a crown ether moiety | Enhanced binding of metal cations | Alkali metal ions (e.g., K⁺, Na⁺) |

| Introduction of carboxylic acid groups | Recognition of amines or amino acids | Chiral amines |

| Fluorination of the phenyl ring | Increased affinity for electron-rich guests via anion-π interactions | Anions (e.g., Cl⁻, Br⁻) |

Self-Assembly Principles and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. mdpi.com For cis-3-phenyl-cyclohexanol derivatives, the synergy between hydrogen bonding and π-stacking can direct the formation of well-defined supramolecular architectures.

The primary hydrogen bonding between hydroxyl groups can lead to the formation of one-dimensional chains. These chains can then further organize into two- or three-dimensional structures through π-stacking of the phenyl groups and weaker C-H···π interactions. This hierarchical assembly process allows for the construction of complex materials from simple molecular units. For instance, related functionalized molecules have been shown to self-assemble into supramolecular polymers and form stable organogels through a combination of hydrogen bonding, π-π, and van der Waals interactions. nih.gov

The final architecture is highly dependent on factors such as solvent, temperature, and molecular structure. For example, in polar solvents, hydrophobic interactions would drive the phenyl groups to aggregate, while in nonpolar solvents, hydrogen bonding between the hydroxyl groups would be the dominant organizing force. This responsiveness allows for the creation of "smart" materials that can adapt to their environment.

Potential in Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and self-assembly to create organized structures that function as catalysts. mdpi.comresearchgate.net These systems often mimic the function of enzymes by using a binding site to encapsulate a substrate and position it for reaction with a nearby catalytic group.

Assemblies of cis-3-phenyl-cyclohexanol derivatives could serve as scaffolds for supramolecular catalysts. acs.org The hydrophobic pockets formed by the phenyl groups could act as substrate binding sites, similar to the cavity of an enzyme. The hydroxyl groups could then function as catalytic sites, for example, by acting as general acid or base catalysts in hydrolysis or condensation reactions. The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) has been studied using various complex catalysts, highlighting the relevance of this scaffold in catalytic transformations. dntb.gov.ua

The table below outlines potential catalytic applications based on functionalized cis-3-phenyl-cyclohexanol assemblies.

| Catalytic Function | Required Functional Group | Reaction Type |

| General Acid/Base Catalyst | Unmodified -OH group | Ester Hydrolysis |

| Nucleophilic Catalyst | Amino group derivative | Acyl Transfer |

| Oxidation Catalyst | Metal-coordinating ligand (e.g., bipyridine) | Alkene Epoxidation |

| Asymmetric Catalyst | Chiral derivative | Stereoselective Aldol (B89426) Reaction |

By creating a confined, enzyme-like environment, these supramolecular catalysts could offer enhanced reaction rates, improved selectivity (chemo-, regio-, and stereo-), and the potential for catalyst recycling, which are key goals in modern chemical synthesis. researchgate.net

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, with a significant shift from traditional batch processing to continuous flow methodologies. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and greater process control, which often leads to higher selectivity and yield. google.com This paradigm is particularly relevant for the synthesis of cis-3-Phenyl-cyclohexanol, where precise stereochemical control is paramount.

Research on related substituted cyclohexanols has demonstrated the power of continuous-flow processes. For instance, a biocatalytic flow process has been successfully designed for the synthesis of cis-isomers of 4-isopropylcyclohexanol (B103256) and 4-tert-butylcyclohexanol, compounds used in the fragrance industry. Current time information in Bangalore, IN. In these systems, alcohol dehydrogenases (ADHs) are employed for the stereoselective reduction of the corresponding cyclohexanones, achieving high diastereomeric excess. Current time information in Bangalore, IN. Notably, these studies have successfully tested a range of substituted cyclohexanones, including 4-phenyl-cyclohexanone, confirming that the enzymatic systems can accommodate the phenyl substituent. Current time information in Bangalore, IN. The integration of in-line enzymatic steps with continuous work-up and purification, such as through membrane reactors, represents a significant technological upgrade that minimizes waste and improves process mass intensity (PMI). Current time information in Bangalore, IN.

Future work will likely focus on developing a dedicated continuous-flow process for cis-3-Phenyl-cyclohexanol, potentially combining heterogeneous catalysis with biocatalysis. The use of packed-bed reactors containing immobilized enzymes or catalysts is a promising avenue, allowing for catalyst stability over extended periods and simplifying product isolation. google.com Furthermore, the electrooxidation of cyclohexanols under flow conditions using microfluidic platforms presents another sustainable route, offering precise control over the reaction under ambient conditions. bldpharm.com These strategies align with the broader goal of creating more sustainable and economically viable routes to enantiomerically pure chiral building blocks. nih.gov

Advanced Spectroscopic Probes for Real-time Mechanistic Insight

A profound understanding of reaction mechanisms is crucial for optimizing catalytic processes, and advanced spectroscopic techniques are providing unprecedented real-time insight. sigmaaldrich.com The move towards operando spectroscopy—the study of a catalyst in action under actual reaction conditions while simultaneously measuring its performance—is transforming mechanistic investigations. vanderbilt.edu For the synthesis of cis-3-Phenyl-cyclohexanol, which typically involves the stereoselective hydrogenation of a prochiral ketone, these tools are invaluable. google.com

Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy can be coupled to a reaction vessel using fiber-optic probes, allowing for the simultaneous, non-invasive monitoring of multiple species in solution. google.comchemimpex.com This approach enables the tracking of reactant consumption, product formation, and the identification of transient intermediates and catalyst resting states. chemimpex.combiosynth.com For example, in situ IR spectroscopy has been used to monitor the catalytic hydrogenation of benzaldehyde (B42025) and acetophenone, revealing the concentrations of ruthenium catalyst species throughout the reaction. biosynth.com

In the context of asymmetric synthesis, operando ATR-IR has been used to study the hydrogenation of ketones on a chirally modified platinum catalyst. google.com These studies provide fundamental information on the interaction between the ketone substrate and the preadsorbed chiral modifier on the catalyst surface, which is directly related to the stereochemical outcome of the reaction. google.com Similarly, real-time Raman spectroscopy is well-suited for monitoring hydrogenation reactions, capable of tracking distinct phases such as starting material dissolution, intermediate formation, and conversion to the final product. rasayanjournal.co.inontosight.ai For reactions involving solid catalysts, such as zeolites, in situ Magic Angle Spinning (MAS) NMR spectroscopy can elucidate reaction pathways, as demonstrated in the conversion of cyclohexanol (B46403). bldpharm.comevitachem.com The application of these advanced spectroscopic probes will be essential for unraveling the complex kinetics and mechanisms of the enantioselective synthesis of cis-3-Phenyl-cyclohexanol, leading to the development of more efficient and selective catalysts.

Computational Design of cis-3-Phenyl-cyclohexanol Derivatives for Specific Applications

Computational chemistry has become an indispensable tool for modern chemical research, enabling the in silico design and evaluation of molecules before their physical synthesis. sigmaaldrich.com This predictive power is being harnessed to design derivatives of cis-3-Phenyl-cyclohexanol with tailored properties for specific applications in fields like medicinal chemistry and materials science. Methodologies range from high-level quantum mechanics calculations to emerging machine learning and artificial intelligence (AI) platforms. chemimpex.comevitachem.com

Density Functional Theory (DFT) is a cornerstone of computational design, used extensively for conformational analysis and the prediction of molecular properties. rasayanjournal.co.in For a molecule like cis-3-Phenyl-cyclohexanol, DFT calculations can accurately predict the energies of different chair conformations and the orientation of the phenyl and hydroxyl substituents, which are critical for its interaction with biological targets or its packing in a solid-state material. rasayanjournal.co.inevitachem.com These calculations can also determine key electronic properties, such as molecular dipole moments, which are crucial for applications like liquid crystals. ontosight.ai

Exploration in Materials Science and Advanced Functional Systems

The unique structural and stereochemical features of phenyl-cyclohexanol derivatives make them attractive building blocks for the creation of advanced functional materials. Research is expanding to explore the incorporation of the cis-3-Phenyl-cyclohexanol scaffold into polymers, liquid crystals, and other organized systems to impart specific properties.

One promising area is in polymer science. Chiral cyclohexanol derivatives, including trans-2-Phenyl-1-cyclohexanol, have been explored for incorporation into polymer formulations to enhance their mechanical properties. chemimpex.com The rigid cyclohexyl ring and the bulky phenyl group can influence chain packing, thermal stability, and other macroscopic characteristics of the resulting material. The hydroxyl group on cis-3-Phenyl-cyclohexanol provides a reactive handle for polymerization, allowing it to be used as a monomer in, for example, Friedel-Crafts polycondensation reactions to create linear aromatic polymers. acs.org Furthermore, the phenyl group itself can be used as a supramolecular synthon to guide the assembly of monomers through π-π stacking interactions prior to polymerization, a technique used to create highly ordered polymers. rsc.org

Another significant application lies in the field of liquid crystals. whiterose.ac.uk The combination of a flexible aliphatic ring (cyclohexane) and a rigid aromatic ring (phenyl) is a common structural motif in molecules designed to form liquid crystalline phases (mesophases). google.comresearchgate.net Patents have described various phenyl cyclohexane (B81311) derivatives for use in nematic liquid crystal mixtures, which are the basis for many display technologies. google.comgoogle.com By modifying the substituents on the phenyl ring or the cyclohexanol core, researchers can fine-tune properties such as the clearing point, dielectric anisotropy, and viscosity of the liquid crystal medium. The defined stereochemistry of cis-3-Phenyl-cyclohexanol offers a route to chiral liquid crystals, which can form cholesteric phases with unique optical properties. The exploration of cis-3-Phenyl-cyclohexanol and its derivatives as monomers and functional additives is a key direction for developing next-generation materials with tailored performance. chemimpex.com

Data Tables

Table 1: Summary of Research Findings for Cyclohexanol Derivatives

| Research Area | Compound/System | Technique/Method | Key Finding | Citation |

|---|---|---|---|---|

| Flow Synthesis | 4-substituted cyclohexanols | Biocatalysis (ADH), Flow Reactor | Successful continuous-flow synthesis of cis-alcohols with high diastereomeric excess (de > 99% for cis-4-tert-butylcyclohexanol). | Current time information in Bangalore, IN. |

| Spectroscopy | Ketone Hydrogenation | In situ ATR-IR Spectroscopy | Real-time monitoring of catalyst and substrate concentrations, enabling detailed kinetic and mechanistic analysis. | google.combiosynth.com |

| Spectroscopy | Cyclohexene (B86901) Epoxidation | Real-time Raman Spectroscopy | Direct observation of reactant decrease and product increase, confirming no stable intermediate formation. | rasayanjournal.co.in |

| Spectroscopy | Phenol Alkylation | In situ 13C MAS NMR | Elucidation of reaction mechanism, showing dehydration of cyclohexanol precedes alkylation. | bldpharm.com |

| Computational Design | Liquid Crystal Esters | DFT Calculations (B3LYP) | Calculation of molecular dipole moments to predict and understand dielectric properties for LC applications. | ontosight.ai |

| Materials Science | trans-2-Phenyl-1-cyclohexanol | Polymer Formulation | Incorporation of the molecule into polymers can enhance mechanical properties. | chemimpex.com |

| Materials Science | Phenyl Cyclohexane Derivatives | Liquid Crystal Formulation | Used as components in nematic liquid crystal media for display applications. | google.comgoogle.com |

Q & A

Q. What are the primary synthetic routes for cis-3-Phenyl-cyclohexanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of cis-3-Phenyl-cyclohexanol typically involves catalytic hydrogenation of 3-phenylcyclohexanone using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Alternative routes include acid-catalyzed cyclization of phenyl-substituted cyclohexene precursors. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading significantly impact the cis/trans ratio. For example, lower temperatures favor cis isomer retention due to reduced thermal randomization .

- Key Data :

Q. How can researchers validate the structural and stereochemical purity of cis-3-Phenyl-cyclohexanol?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare axial/equatorial proton coupling constants (J values) in -NMR to confirm cyclohexanol chair conformation.

- IR : O-H stretching (~3600 cm⁻¹) and phenyl ring vibrations (~1600 cm⁻¹) confirm functional groups.

- Chiral HPLC or polarimetry to resolve enantiomers and quantify optical purity.

- X-ray crystallography for absolute configuration validation, though this requires high-purity crystals .

Q. What are the common derivatization reactions of cis-3-Phenyl-cyclohexanol in medicinal chemistry?

- Methodological Answer :

- Esterification : React with acetyl chloride or anhydrides to form esters for prodrug development.

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to synthesize 3-phenylcyclohexanone, a key intermediate for analgesics.

- Sulfonation : Introduce sulfonate groups at the hydroxyl position to enhance water solubility for in vivo studies .

Advanced Research Questions

Q. How does the stereochemistry of cis-3-Phenyl-cyclohexanol influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of cis vs. trans isomers with targets like GABA receptors. Experimental validation via isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Studies show cis isomers exhibit higher binding specificity to hydrophobic pockets due to axial phenyl group orientation .

- Data Contradiction Analysis : Some literature reports conflicting bioactivity data due to impurities in stereoisomeric mixtures. Use chiral stationary phase chromatography to isolate >99% pure isomers before assays .

Q. What computational tools are recommended for predicting the physicochemical properties of cis-3-Phenyl-cyclohexanol?

- Methodological Answer :

- Quantum Chemistry Software (Gaussian, ORCA) : Calculate dipole moments, logP, and pKa using density functional theory (DFT).

- QSPR Models : Predict solubility and bioavailability via algorithms trained on PubChem datasets.

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in lipid bilayers for membrane permeability studies .

Q. How can researchers resolve contradictions in dehydration product distributions reported for cis-3-Phenyl-cyclohexanol?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., H₃PO₄ catalysis at 80°C) and analyze products via GC-MS. Discrepancies often arise from:

- Trace water content : Use anhydrous solvents and molecular sieves.

- Catalyst impurities : Pre-treat acids with activated charcoal.